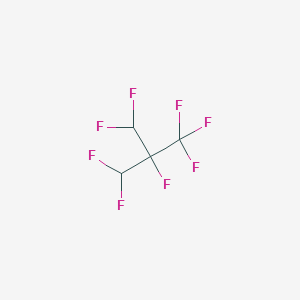![molecular formula C22H19ClN2O4S2 B14489439 5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride CAS No. 64307-57-9](/img/structure/B14489439.png)
5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a reagent that reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts . This property makes it particularly useful in the labeling of amino acids, peptides, and proteins for fluorescence detection.
Métodos De Preparación
The synthesis of 5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride typically involves the reaction of the corresponding sulfonic acid with excess phosphorus oxychloride (POCl₃) at room temperature . This reaction yields the desired sulfonyl chloride compound. Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Análisis De Reacciones Químicas
5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride undergoes several types of chemical reactions:
Substitution Reactions: It reacts with primary and secondary amines to form sulfonamide adducts.
Fluorescent Labeling: It is used to label amino acids, peptides, and proteins, forming fluorescent derivatives that can be detected using various analytical methods such as HPLC and fluorescence microscopy.
Reaction Conditions: Common reagents include primary and secondary amines, and the reactions are typically carried out in organic solvents like acetone or acetonitrile.
Aplicaciones Científicas De Investigación
5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride involves its reaction with primary amino groups to form stable sulfonamide adducts. These adducts exhibit strong fluorescence, which can be detected and measured using fluorescence spectroscopy. The compound’s ability to accept energy from amino acid tryptophan through fluorescence resonance energy transfer (FRET) allows it to be used in investigating protein folding and dynamics .
Comparación Con Compuestos Similares
5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride is unique due to its strong fluorescent properties and stability of the formed adducts. Similar compounds include:
Dansyl amide: Another derivative used for similar fluorescent labeling applications.
5-Dimethylaminonaphthalene-1-sulfonyl hydrazine: Used in the synthesis of various substituted pyridines and bipyridines.
These compounds share similar fluorescent properties but differ in their specific applications and reactivity.
Propiedades
Número CAS |
64307-57-9 |
|---|---|
Fórmula molecular |
C22H19ClN2O4S2 |
Peso molecular |
475.0 g/mol |
Nombre IUPAC |
5-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]naphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C22H19ClN2O4S2/c1-25(2)20-12-4-10-18-16(20)8-6-14-22(18)31(28,29)24-19-11-3-9-17-15(19)7-5-13-21(17)30(23,26)27/h3-14,24H,1-2H3 |
Clave InChI |
NVTRAILFGPTQQG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC4=C3C=CC=C4S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


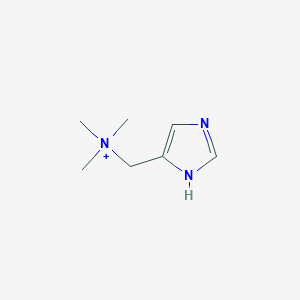
![Methyl 2-[(propan-2-yl)oxy]prop-2-enoate](/img/structure/B14489375.png)
![4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol)](/img/structure/B14489378.png)
![Bicyclo[2.2.1]hept-2-EN-1-OL](/img/structure/B14489380.png)
![Spiro[6.6]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14489393.png)
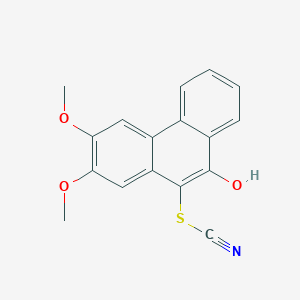
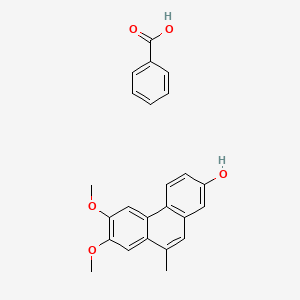
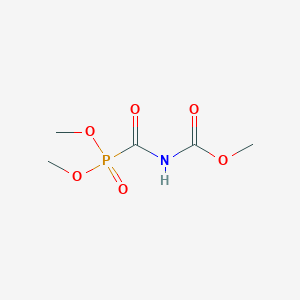
![1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine](/img/structure/B14489431.png)


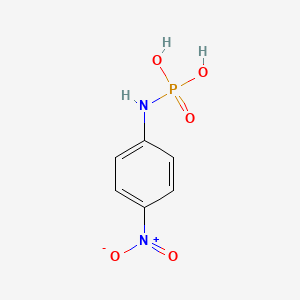
![5-[(4-Nitrophenyl)methylidene]imidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14489442.png)
